2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-methylacetamide
Description
The compound 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-methylacetamide (hereafter referred to as the target compound) is a pyridine-based acetamide derivative characterized by:
- A pyridine core substituted with a cyano group (CN) at position 3, a trifluoromethyl group (CF₃) at position 4, and a thiophen-2-yl group at position 4.
- A sulfanyl (S–) bridge linking the pyridine to an N-methylacetamide moiety.
This structure combines electron-withdrawing groups (CN, CF₃) with a heteroaromatic thiophene, likely enhancing stability and modulating electronic properties. The N-methyl group on the acetamide differentiates it from analogues with bulkier or aromatic substituents .
Properties
IUPAC Name |
2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3OS2/c1-19-12(21)7-23-13-8(6-18)9(14(15,16)17)5-10(20-13)11-3-2-4-22-11/h2-5H,7H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDADOZHVSYYLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=C(C(=CC(=N1)C2=CC=CS2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic preparation of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-methylacetamide typically involves multi-step organic synthesis routes. One common approach begins with the synthesis of the pyridine core, incorporating thiophene and trifluoromethyl groups via directed ortho metalation (DOM) and subsequent functional group manipulations. The nitrile group is introduced through a reaction with a suitable cyanating agent, and finally, the sulfenyl and acetamide groups are appended through nucleophilic substitution and amidation reactions, respectively.
Industrial production of this compound, though intricate, usually adopts streamlined continuous flow processes that maintain reaction conditions like temperature, pressure, and pH meticulously controlled to ensure high yield and purity. Catalysts and solvents are selected based on their ability to facilitate these complex transformations efficiently and economically.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The compound’s mechanism of action hinges on its ability to interact with various molecular targets within biological systems. It may bind to enzyme active sites, inhibit or activate signaling pathways, and modulate receptor functions. The trifluoromethyl group enhances metabolic stability and bioavailability, while the cyano and acetamide groups facilitate hydrogen bonding with target proteins, crucial for its biological activity.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
The acetamide nitrogen is a key site of structural diversity. Variations influence solubility, hydrogen-bonding capacity, and steric effects:
Key Observations:
Variations in Pyridine Substituents
The pyridine ring’s substituents influence electronic properties and intermolecular interactions:
Key Observations:
Hydrogen Bonding and Crystallography
- The N–H group in the acetamide moiety participates in hydrogen bonding, influencing crystal packing.
- Compounds with aromatic substituents (e.g., N-phenyl) exhibit stronger π-π stacking interactions, as seen in related pyridine derivatives .
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